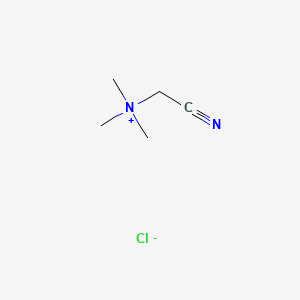

(Cyanomethyl)trimethylammonium chloride

Description

Properties

CAS No. |

6340-35-8 |

|---|---|

Molecular Formula |

C5H11ClN2 |

Molecular Weight |

134.61 g/mol |

IUPAC Name |

cyanomethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C5H11N2.ClH/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

JWTUJDAWIIWMLT-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyanomethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanomethyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as acetone, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

(Cyanomethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while oxidation and reduction can lead to the formation of different organic molecules .

Scientific Research Applications

(Cyanomethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology: The compound is utilized in the study of cellular processes and as a component in certain biochemical assays.

Mechanism of Action

The mechanism by which (Cyanomethyl)trimethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Adsorption and Surfactant Properties

- Alkyl Chain Impact: QACs with longer alkyl chains (e.g., C18 in SOAC) exhibit lower CMC values and enhanced adsorption capacities. For example, single-chain QACs like SOAC show larger interlayer spacing in modified montmorillonite, improving adsorption of mycotoxins like zearalenone compared to double-chain analogs (DOAC) .

- Cyanomethyl Group: The polar nitrile group in this compound likely reduces hydrophobicity compared to long-chain QACs, limiting micelle formation but enhancing solubility in polar solvents. This property may favor its use in niche applications like reactive intermediates .

Environmental and Toxicological Profiles

- Toxicity : Most QACs, including alkyltrimethylammonium chlorides, exhibit skin/eye irritation at high concentrations. Unsaturated chains (e.g., oleyl in Soytrimonium Chloride) may degrade faster in the environment than saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.